molecular formula C18H15N3O4 B6512898 (2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324063-76-5

(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide

Cat. No.: B6512898
CAS No.: 324063-76-5
M. Wt: 337.3 g/mol
InChI Key: BRTLRGAYAIYNPR-UZYVYHOESA-N
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Description

(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2H-chromene-3-carboxylic acid with phenylformamide in the presence of a dehydrating agent to form the desired imino compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to facilitate the formation of the imino bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce amine-substituted chromenes.

Scientific Research Applications

(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chromene core can interact with cellular pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-methoxy-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide is unique due to its specific chromene core and methoxy substitution, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-(benzoylhydrazinylidene)-6-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-13-7-8-15-12(9-13)10-14(16(19)22)18(25-15)21-20-17(23)11-5-3-2-4-6-11/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTLRGAYAIYNPR-UZYVYHOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NNC(=O)C3=CC=CC=C3)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)O/C(=N\NC(=O)C3=CC=CC=C3)/C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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